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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodobenzaldehyde

Cat. No.: B1392979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-difluoro-4-iodobenzaldehyde,

a key building block in modern organic synthesis. We will delve into its fundamental properties,

synthesis, reactivity, and applications, with a particular focus on its role in the development of

novel pharmaceuticals and functional materials.

Core Molecular and Physicochemical Properties
2,6-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde whose unique

substitution pattern imparts specific reactivity and utility in synthetic chemistry. The presence of

two ortho-fluorine atoms, a para-iodine atom, and an aldehyde group makes it a versatile

precursor for constructing complex molecular architectures.

Molecular Weight and Formula
The cornerstone of any chemical synthesis is a precise understanding of stoichiometry, which

begins with the molecular weight of the reactants. The molecular weight of 2,6-difluoro-4-
iodobenzaldehyde is determined by the sum of the atomic weights of its constituent atoms.

The molecular formula is C₇H₃F₂IO.[1][2] Based on this, the calculated molecular weight is

approximately 268.00 g/mol .[1][3]

A summary of its key properties is presented in the table below:
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Property Value Source(s)

Molecular Weight 268.00 g/mol [1]

Monoisotopic Mass 267.91967 Da [1][2]

Molecular Formula C₇H₃F₂IO [1][2]

IUPAC Name
2,6-difluoro-4-

iodobenzaldehyde
[1]

CAS Number 1160573-10-3 [2][3]

Physical Form Solid [4]

Purity Typically ≥95-98% [4][5]

Storage Conditions
2-8°C, inert atmosphere, keep

in dark place
[3]

Molecular Structure
The spatial arrangement of atoms and functional groups in 2,6-difluoro-4-iodobenzaldehyde
is critical to its reactivity. The aldehyde group is activated by the electron-withdrawing effects of

the ortho-fluorine atoms, while the iodine at the para position serves as an excellent leaving

group for cross-coupling reactions.

Caption: Molecular structure of 2,6-Difluoro-4-iodobenzaldehyde.

Synthesis and Mechanistic Considerations
The synthesis of substituted benzaldehydes often requires strategic planning to install the

desired functional groups with high regioselectivity. While multiple synthetic routes may exist, a

common and effective method involves halogen exchange fluorination.

An industrial production method for a related compound, 2,6-difluorobenzaldehyde, utilizes 2,6-

dichlorobenzaldehyde as a starting material.[6] This process involves a halogen-exchange

fluorination reaction with anhydrous potassium fluoride, often facilitated by a phase-transfer

catalyst like tetrabutylammonium chloride in a high-boiling solvent such as tetramethylene
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sulfone (sulfolane).[6] A similar strategy can be envisioned for the iodinated analog, starting

from 2,6-dichloro-4-iodobenzaldehyde.

Causality in Experimental Design:

Anhydrous and Anaerobic Conditions: The use of anhydrous potassium fluoride and an

oxygen-free environment is crucial.[6] Water can deactivate the fluoride salt and lead to

undesired side reactions. This ensures high conversion and product quality.

Phase-Transfer Catalyst: The catalyst is essential to shuttle the fluoride anion from the solid

phase (KF) into the organic phase where the reaction with the aryl chloride occurs.

High Temperature: The reaction typically requires elevated temperatures (e.g., 140-160°C) to

overcome the activation energy for the nucleophilic aromatic substitution of chloride with

fluoride, which is generally a difficult transformation.[6]

The workflow for this synthetic approach is outlined below.

Starting Material:
2,6-Dichloro-4-iodobenzaldehyde

Halogen Exchange
Fluorination Reaction

Reagents:
Anhydrous Potassium Fluoride (KF)

Tetrabutylammonium Chloride (Catalyst)
Tetramethylene Sulfone (Solvent)

Reaction Conditions:
140-160°C

Nitrogen Atmosphere

Workup:
Vacuum Distillation

Final Product:
2,6-Difluoro-4-iodobenzaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 2,6-Difluoro-4-iodobenzaldehyde.

Reactivity and Applications in Drug Discovery

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://patents.google.com/patent/CN105315142A/en
https://patents.google.com/patent/CN105315142A/en
https://patents.google.com/patent/CN105315142A/en
https://www.benchchem.com/product/b1392979?utm_src=pdf-body-img
https://www.benchchem.com/product/b1392979?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The utility of 2,6-difluoro-4-iodobenzaldehyde in drug development stems from the

orthogonal reactivity of its functional groups. This allows for sequential and selective

modifications, making it a valuable scaffold for building complex molecules. Fluorinated

aromatic compounds are of particular interest in medicinal chemistry, as the inclusion of

fluorine can enhance metabolic stability, binding affinity, and bioavailability.

Key Reaction Pathways
Aldehyde Chemistry: The aldehyde group is a versatile handle for various transformations,

including:

Reductive Amination: To form substituted benzylamines.

Wittig Reaction: To create alkenes.

Condensation Reactions: To form Schiff bases, oximes, or hydrazones, which can be

further modified or act as key pharmacophores.[7]

Oxidation: To generate the corresponding benzoic acid.

Carbon-Iodine Bond Chemistry: The C-I bond is highly amenable to transition metal-

catalyzed cross-coupling reactions, such as:

Suzuki Coupling: With boronic acids/esters to form biaryl compounds.

Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.

Stille Coupling: With organostannanes.

Buchwald-Hartwig Amination: To form arylamines.

This dual reactivity allows for a modular approach to synthesis, as illustrated below.
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Aldehyde Reactions C-I Cross-Coupling

Reductive Amination Wittig Reaction Condensation Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig

2,6-Difluoro-4-iodobenzaldehyde

 R₂NH, [H]  Ylide  H₂N-R  Ar-B(OR)₂, Pd cat.  Alkyne, Pd/Cu cat.  Amine, Pd cat. 

Click to download full resolution via product page

Caption: Key reaction pathways for 2,6-Difluoro-4-iodobenzaldehyde.

Proven Applications
Benzaldehydes are crucial intermediates in the pharmaceutical and agrochemical industries.[8]

Halogenated benzaldehydes, in particular, serve as precursors for a wide range of bioactive

molecules. For example, related difluoro-benzyloxy moieties are found in compounds

investigated for various therapeutic applications.[7] The specific substitution pattern of 2,6-
difluoro-4-iodobenzaldehyde makes it an ideal starting point for synthesizing inhibitors of

enzymes like phosphodiesterase 4 (PDE4), which are targets for treating inflammatory

diseases.[9]

Analytical Characterization and Quality Control
For any research or development application, verifying the identity and purity of the starting

material is paramount. A self-validating protocol involves a combination of spectroscopic and

chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will show characteristic signals for the aldehyde proton (~10 ppm) and the two

aromatic protons.

¹⁹F NMR: Will show a singlet corresponding to the two equivalent fluorine atoms.
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¹³C NMR: Will provide a full carbon skeleton map, including the carbonyl carbon (~190

ppm).

Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ is indicative of the

aldehyde C=O stretch.

Mass Spectrometry (MS): Will confirm the molecular weight and provide fragmentation

patterns consistent with the structure.

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the

compound.

Commercial suppliers often provide a Certificate of Analysis (CoA) with this data for each

batch.[5]

Conclusion
2,6-Difluoro-4-iodobenzaldehyde is more than just a chemical with a molecular weight of

268.00 g/mol ; it is a highly functionalized and versatile building block for synthetic chemists. Its

distinct electronic properties and orthogonal reactivity make it an invaluable tool in the

synthesis of complex organic molecules. For professionals in drug discovery and materials

science, a thorough understanding of its properties, synthesis, and reactivity is essential for

leveraging its full potential in the creation of novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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